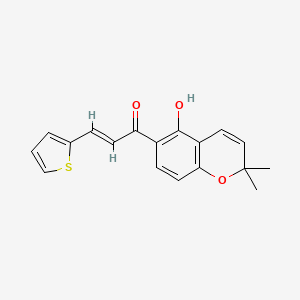

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

SYP-5 is a novel HIF-1 inhibitor, suppresses tumor cells invasion and angiogenesis. Target: HIFInVitro: SYP-5 inhibits hypoxia-induced upregulation of HIF-1. SYP-5 inhibits HIF-1 and downstream gene expression in Hep3B and Bcap37 cells. SYP-5 inhibits tumor cell migration and invasion, as well as tumor angiogenesis, which are mediated by suppressing PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathway. The proteins of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP)-2 that are targets of HIF-1, are down-regulated by SYP-5. SYP-5 displays significant inhibition on hypoxia-induced overexpression of VEGF and MMP2 in both cell lines. In the tube formation assay, SYP-5 suppresses angiogenesis induced by hypoxia and VEGF in vitro. SYP-5 also retards the Hep3B and Bcap37 cells migration and invasion induced by hypoxia and FBS. SYP-5 specifically inhibits hypoxic induction of luciferase expression in U251-HRE but not in U251-pGL3.

Anti-inflammatory and Antinociceptive Activity:

Studies have investigated the potential of this chalcone derivative to alleviate inflammation and pain. Research published in the journal "Natural Product Communications" in 2023 explored its effects in adult zebrafish. The findings suggest that the compound may reduce nociceptive behavior, potentially offering pain relief. Additionally, it showed promise in reducing inflammation and lowering blood sugar levels in the zebrafish model [].

Hypoglycemic Activity:

The aforementioned study also examined the potential blood sugar-lowering effects of (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one. The results suggest that the compound may reverse hyperglycemia (high blood sugar) in adult zebrafish [].

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one is a synthetic compound belonging to the chalcone family, characterized by its unique structure that includes a chromene moiety and a thiophene ring. Chalcones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This specific compound features a double bond between the second and third carbon atoms of the prop-2-en-1-one moiety, contributing to its reactivity and biological properties.

- Michael Addition: The enone functionality allows it to act as an electrophile in Michael addition reactions with nucleophiles.

- Condensation Reactions: It can participate in aldol condensation reactions due to the presence of reactive carbonyl groups.

- Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions can lead to the formation of various derivatives that may exhibit altered biological activities.

Chalcones, including (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one, have been reported to possess a wide range of biological activities:

- Antioxidant Properties: They can scavenge free radicals, reducing oxidative stress.

- Anticancer Activity: Some studies suggest that chalcones induce apoptosis in cancer cells by activating caspases and modulating p53 pathways.

- Anti-inflammatory Effects: They may inhibit pro-inflammatory cytokines and pathways, providing therapeutic potential in inflammatory diseases.

These activities make them promising candidates for drug development.

The synthesis of (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one typically involves:

- Condensation Reaction: A chromene-derived compound is reacted with a thiophene-derived aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

- Solvent Evaporation: The reaction mixture is often subjected to solvent evaporation techniques to isolate the product.

- Purification: The crude product may be purified using column chromatography or recrystallization from suitable solvents like ethanol or methanol.

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it could be developed into drugs targeting cancer or inflammatory diseases.

- Material Science: Chalcones can be used in the development of organic electronics due to their electronic properties.

- Natural Products Research: It serves as a reference compound for studying natural products derived from plants containing similar structures.

Interaction studies involving (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one focus on its binding affinity with biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- Cell Line Studies: To evaluate its effects on cell proliferation and apoptosis in various cancer cell lines.

Such studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with (E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-thiophen-2-ylprop-2-en-1-one. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (E)-1-(4-hydroxyphenyl)-3-(naphthalen-1-y)prop-2-en-1-one | Structure | Contains naphthalene instead of thiophene, known for strong anticancer activity. |

| (E)-1-(3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | Methoxy substituents enhance solubility and bioactivity. |

| (E)-3-(4-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Structure | Nitro group increases reactivity and potential for biological activity. |

These compounds highlight the diversity within the chalcone class while emphasizing the unique thiophene-chromene structure of the target compound.